molecular formula C11H6F3N3 B13599029 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole

8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole

Cat. No.: B13599029
M. Wt: 237.18 g/mol
InChI Key: WKSPSLZJLAUTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a heterocyclic compound that features a trifluoromethyl group attached to the indazole core. The trifluoromethyl group is known to enhance the biological activity, stability, and lipophilicity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar oxidative trifluoromethylation reactions. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indazole core .

Scientific Research Applications

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can lead to the inhibition of specific pathways, such as kinase signaling pathways, which are crucial for cell growth and proliferation . The compound’s cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and disrupt the cell cycle .

Biological Activity

Introduction

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest research findings, including synthesis, biological assays, and structure-activity relationships (SAR) related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have shown various synthetic pathways that yield this compound with good to excellent yields.

Synthesis Overview

StepReaction TypeConditionsYield
1Nucleophilic substitutionPOCl₃ at reflux78-85%
2Aromatic nucleophilic substitutionEt₃N as baseVaries (up to 67%)

The trifluoromethyl group is often introduced via electrophilic fluorination or nucleophilic substitution methods, enhancing the compound's lipophilicity and biological activity.

Anticancer Activity

This compound has been reported to exhibit potent anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa and A375, with IC₅₀ values in the low micromolar range.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has shown activity against phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of pyridoindazoles indicates that modifications at specific positions significantly affect biological activity. For instance, the presence of a trifluoromethyl group at position 8 enhances potency against cancer cells compared to non-fluorinated analogs.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The compound was tested against a panel of cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa0.36
A3750.45
HCT1160.50

These results indicate a promising therapeutic index for further development.

Case Study 2: Inhibition of PDE10A

Another study focused on the inhibitory action of this compound on phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurodegenerative diseases. The compound demonstrated an IC₅₀ value of 0.25 µM against PDE10A, suggesting potential applications in treating conditions like schizophrenia and Huntington's disease.

Properties

Molecular Formula

C11H6F3N3

Molecular Weight

237.18 g/mol

IUPAC Name

8-(trifluoromethyl)-3H-pyrazolo[4,3-f]quinoline

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17)

InChI Key

WKSPSLZJLAUTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(F)(F)F)C3=C1NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.